13-cis-Vitamin A palmitate

Vitamin A Bioactivity Retinoid Pharmacology Nutritional Biochemistry

Generic all-trans retinyl palmitate fails for isomer-specific analytical work: 13-cis elutes at 20.9 min vs. 28.9 min (all-trans) and exhibits 5.7× higher hydrolysis rates. This discrete standard solves incorrect peak assignment & metabolic extrapolation risks. - **AOAC 2012.10 validated**: 2-450 μg/100g range, 97.4-101.3% recovery - **Regulatory support**: USP/EP traceability feasible; ANDA/QC applications - **Critical for photostability**: Maps all-trans isomerization & degradation pathways

Molecular Formula C36H60O2
Molecular Weight 524.9 g/mol
CAS No. 26771-20-0
Cat. No. B3182199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-cis-Vitamin A palmitate
CAS26771-20-0
Molecular FormulaC36H60O2
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
InChIInChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28-
InChIKeyVYGQUTWHTHXGQB-ILAPVCSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-cis-Vitamin A Palmitate: Identity & Isomer Classification


13-cis-Vitamin A palmitate (13-cis-retinyl palmitate, CAS 26771-20-0) is the 13-cis geometric isomer of retinyl palmitate, the ester of retinol (vitamin A) and palmitic acid [1]. It is a retinyl ester found naturally in foods such as corn flakes and is formed through light- or heat-induced isomerization of the all-trans isomer [2]. As a mono-cis isomer, it possesses distinct chemical and biological properties that make it essential as a reference standard for analytical method development, quality control, and impurity profiling, rather than as a direct functional substitute for the all-trans form [1].

Workflow Isomer-specific HPLC quantification
Selection 13-cis retinyl palmitate reference standard
Use Context Method validation and QC in food and pharma analysis

13-cis-Vitamin A Palmitate: Substitution Limitations


Substituting 13-cis-Vitamin A palmitate with all-trans-retinyl palmitate or other retinyl esters is scientifically invalid for analytical applications because standard reverse-phase HPLC methods cannot reliably separate the 13-cis and all-trans isomers, leading to incorrect quantitation of retinyl palmitate content [1]. Furthermore, the 13-cis isomer exhibits only 75% of the biological activity of the all-trans form, while the 9-cis isomer shows merely 26% activity, meaning that using a generic 'retinyl palmitate' standard without isomer-specific characterization introduces significant error in bioactivity calculations [2]. Regulatory guidelines for ANDA submissions and pharmacopeial compliance explicitly require isomer-specific reference standards for accurate impurity profiling and method validation [3].

  • Enzymatic hydrolysis 5.7-fold higher hydrolysis rate vs all-trans in liver assays may shift metabolic study interpretation
  • Chromatographic behavior Retention time differs by 8 min under normal-phase HPLC; all-trans standard may not identify 13-cis peak
  • Natural abundance Only 5% of total vitamin A palmitate in fortified food; all-trans standard cannot represent isomer distribution

13-cis-Vitamin A Palmitate: Comparative Evidence


Biological Activity vs. All-trans Isomer

13-cis-Vitamin A palmitate demonstrates a biological activity equivalent to 75% of all-trans-vitamin A palmitate, the most biologically active form of vitamin A [1]. In comparison, the 9-cis isomer exhibits only 26% biological activity relative to the all-trans form [2]. This quantifies the specific bioactivity deficit that must be accounted for in nutritional labeling and research applications.

Biological activity
Head-to-head
75% vs all-trans (100%)
Supports isomer-adjusted fortification calculations
9-cis vitamin A palmitate: 26% of all-trans activity
Vitamin A Bioactivity Retinoid Pharmacology Nutritional Biochemistry

Hydrolysis Kinetics in Liver

In corn flakes, the isomer distribution of vitamin A palmitate after storage comprises 94% all-trans, 5% 13-cis, and less than 1% 9-cis isomers [1]. This 5% baseline of the 13-cis isomer represents a quantifiable impurity or degradation marker that must be monitored in quality control and stability studies.

Hydrolysis kinetics
Head-to-head
5.7× higher vs all-trans
Supports isomer-specific metabolic pathway interpretation
Pig liver homogenates, distinct AS fraction (20-40% vs 60-80%)
Food Chemistry Stability Studies Nutritional Analysis

Hydrolysis in Retinal Pigment Epithelium

Reverse-phase HPLC techniques are unable to separate all-trans-retinyl palmitate from its 13-cis and 9-cis isomers, leading to incorrect quantitation of retinyl palmitate [1]. In contrast, normal-phase HPLC methods, such as AOAC Official Method 2012.10, achieve baseline separation of 13-cis and all-trans vitamin A palmitate, enabling simultaneous quantification in infant formula and adult nutritionals with an average recovery of 97.4–101.3% and repeatability <4% [2].

RPE hydrolysis
Head-to-head
0.1–0.3 nmol/min/mg
Comparable to all-trans; supports ocular research models
11-cis isomer hydrolyzed 5.7–17× faster in RPE
Analytical Chemistry HPLC Method Development Retinoid Analysis

Photochemical Stability Under Light

Under light exposure, all-trans-retinyl palmitate undergoes rapid isomerization to the less active 13-cis isomer [1]. Stability studies show that after 90 days of dark storage at ambient or refrigerated temperatures, 73–78% of vitamin A palmitate remains intact, while sunlight exposure induces rapid degradation [1]. The lipophilic vehicle influences the isomerization–degradation process, and conventional conservative agents (propyl gallate, vitamin E) do not protect against this isomerization [2].

Photostability
Head-to-head
13-cis: slower degradation All-trans: faster degradation
Supports light-stable formulation research context
Fluorescent light, skim milk, 48 h exposure
Photostability Degradation Pathways Formulation Science

13-cis-Vitamin A Palmitate: Application Scenarios


Analytical Reference for HPLC and ANDA

13-cis-Vitamin A palmitate is supplied with detailed characterization data compliant with regulatory guidelines and is specifically intended for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) involving retinyl palmitate formulations [1]. Its availability with traceability to pharmacopeial standards (USP or EP) makes it indispensable for regulatory submissions requiring accurate impurity profiling.

Isomer-Specific Hydrolysis Studies

Given that 13-cis-Vitamin A palmitate is the primary isomerization product of all-trans-retinyl palmitate under light and heat exposure [1], this compound is the essential standard for developing stability-indicating HPLC methods. AOAC Official Method 2012.10, which specifically quantifies both 13-cis and all-trans isomers in infant formula and adult nutritionals, requires the 13-cis standard for accurate calibration and validation [2].

Food and Nutritional Fortification QC

In quality control of retinyl palmitate raw materials and finished products, 13-cis-Vitamin A palmitate serves as a characterized impurity standard. The established baseline of 5% 13-cis isomer content in stored food matrices provides a validated benchmark for setting acceptance criteria and for identifying abnormal degradation profiles during stability studies [1].

Application
Selection Property
Validation Focus
Pharmaceutical HPLC method validation
13-cis isomer identity standard
Chromatographic specificity and peak identity
Retinoid metabolism enzyme assays
Isomer-specific substrate
Hydrolysis rate differential vs all-trans
Food fortification quality control
Isomer distribution reference standard
13-cis quantification in product matrices
Light-exposed formulation stability
Photodegradation marker
Differential degradation rate monitoring

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